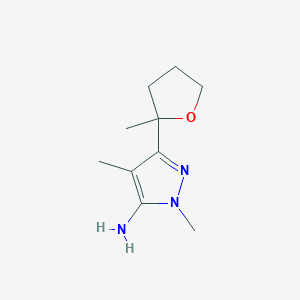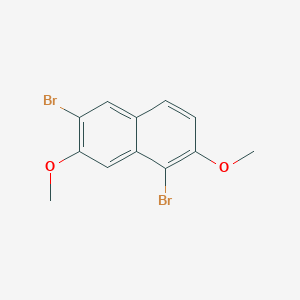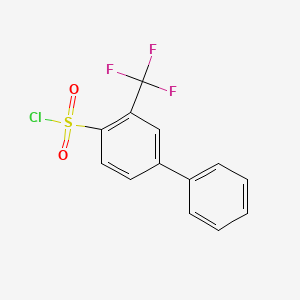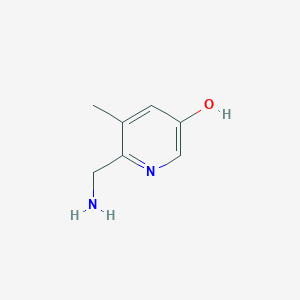![molecular formula C10H11N3O2 B13086558 2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid](/img/structure/B13086558.png)
2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a but-3-yn-2-yl group attached to an amino group, which is further connected to a pyrimidine ring substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-6-methylpyrimidine and but-3-yn-2-ylamine.
Coupling Reaction: The amino group of 2-amino-6-methylpyrimidine is coupled with but-3-yn-2-ylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane at room temperature for several hours.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group or the carboxylic acid group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized pyrimidine derivatives.
Reduction: Formation of reduced amino-pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 6-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-4-carboxylic acid
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C10H11N3O2 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
2-(but-3-yn-2-ylamino)-6-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-4-6(2)11-10-12-7(3)5-8(13-10)9(14)15/h1,5-6H,2-3H3,(H,14,15)(H,11,12,13) |
Clave InChI |
PQKOUWOHURRDHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NC(C)C#C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13086476.png)



![{2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13086493.png)


![N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B13086512.png)
![5-[(Prop-2-yn-1-yl)amino]furan-2-carboxylic acid](/img/structure/B13086517.png)





